Product packaging for 3-(Chloromethyl)-5-methoxypyridine(Cat. No.:CAS No. 1060801-71-9)

3-(Chloromethyl)-5-methoxypyridine

Cat. No.: B3045395
CAS No.: 1060801-71-9
M. Wt: 157.60
InChI Key: FMZJIXNDAVBBIK-UHFFFAOYSA-N
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Description

Context within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds based on the pyridine ring, where one or more hydrogen atoms are replaced by other functional groups. The nature and position of these substituents profoundly influence the chemical and physical properties of the molecule, including its reactivity, basicity, and biological activity. The presence of a chloromethyl group at the 3-position and a methoxy (B1213986) group at the 5-position of the pyridine ring in 3-(Chloromethyl)-5-methoxypyridine imparts a distinct chemical personality to the molecule.

The chloromethyl group serves as a reactive "handle," susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups, making it a key building block for constructing more complex molecular architectures. The methoxy group, on the other hand, acts as an electron-donating group, influencing the electron density of the pyridine ring and thereby modulating its reactivity and the basicity of the nitrogen atom. This electronic effect can also play a crucial role in directing the regioselectivity of further chemical transformations on the pyridine ring.

Academic Significance in Organic Synthesis and Heterocyclic Chemistry

The academic significance of this compound lies in its utility as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. pipzine-chem.com Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient construction of intricate molecular frameworks. In medicinal chemistry, substituted pyridines are recognized as "privileged structures," meaning they are frequently found in biologically active compounds. The structural motifs accessible from this compound are therefore of considerable interest for the development of new therapeutic agents. pipzine-chem.com

The study of its reactions and the development of efficient synthetic routes to this compound contribute to the broader understanding of reaction mechanisms and synthetic methodologies in heterocyclic chemistry. Its application in the synthesis of novel compounds fuels the exploration of new chemical space and the discovery of molecules with unique properties.

Chemical and Physical Properties

The specific chemical and physical properties of this compound are crucial for its handling, reaction design, and purification. While extensive experimental data for this specific compound is not always readily available in the public domain, some key properties can be found in chemical supplier catalogs and databases.

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
CAS Number 1060801-71-9
SMILES COC1=CC(CCl)=CN=C1

This data is compiled from chemical supplier information.

The hydrochloride salt of this compound, this compound hydrochloride, is also commercially available and possesses distinct properties.

PropertyValue
Molecular Formula C₇H₉Cl₂NO
Molecular Weight 194.06 g/mol
CAS Number 1801422-13-8

This data is compiled from chemical supplier information. scbt.com

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the construction of the substituted pyridine ring followed by the introduction or modification of the chloromethyl group. While specific literature detailing the synthesis of this exact compound is sparse, general methods for the synthesis of analogous substituted pyridines provide a reliable framework.

A common strategy involves the preparation of a precursor molecule, such as (5-methoxypyridin-3-yl)methanol (B1390952), which can then be chlorinated. The synthesis of this alcohol precursor can start from a readily available starting material like 3-methoxy-5-methylpyridine (B1603579). The methyl group can be oxidized to a carboxylic acid, which is then esterified and subsequently reduced to the alcohol.

A plausible synthetic sequence could be:

Oxidation: 3-Methoxy-5-methylpyridine is oxidized to 5-methoxynicotinic acid.

Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl 5-methoxynicotinate.

Reduction: The ester is then reduced to (5-methoxypyridin-3-yl)methanol using a suitable reducing agent like lithium aluminum hydride.

Chlorination: Finally, the alcohol is chlorinated using a reagent such as thionyl chloride or phosphorus oxychloride to yield this compound. nih.gov

Alternative approaches might involve the direct chlorination of 3-methoxy-5-methylpyridine under radical conditions, though this can sometimes lead to a mixture of products and may be difficult to control. The synthesis of the starting material, 3-methoxy-5-methylpyridine, can be achieved through various methods, including nucleophilic aromatic substitution on a di-substituted pyridine. For instance, the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) can yield 3-bromo-5-methoxypyridine, which can then be further functionalized. chemicalbook.com

Applications in Organic Synthesis

The primary application of this compound in organic synthesis stems from its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, allowing for the facile attachment of the 5-methoxypyridin-3-ylmethyl moiety to a wide variety of nucleophiles.

Building Block for Complex Molecules

This reactivity makes this compound a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. pipzine-chem.com For instance, it can be reacted with amines, thiols, alcohols, and carbanions to introduce the substituted pyridine core into a larger molecular framework.

An example of its application is in the synthesis of novel gamma-secretase modulators, which are of interest in the research of Alzheimer's disease. In these syntheses, the methoxypyridine moiety can be a key component of the final molecular structure, and a precursor like this compound could be a crucial intermediate for its introduction. nih.gov

Reactions with Nucleophiles

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility.

With Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted aminomethylpyridines. These products can be important intermediates in the synthesis of ligands for metal catalysts or biologically active compounds.

With Thiols: Thiolates readily displace the chloride to form thioethers. This reaction is useful for introducing sulfur-containing functionalities into a molecule.

With Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers, providing a route to a diverse range of substituted pyridyl ethers.

With Carbon Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon skeleton and allowing for the construction of more elaborate structures.

Role in Heterocyclic Chemistry

Beyond its use as a simple building block, this compound plays a significant role in the field of heterocyclic chemistry by serving as a precursor for the synthesis of more complex heterocyclic systems. The reactive chloromethyl group can be used to annulate new rings onto the pyridine core or to link the pyridine to other heterocyclic systems.

For example, the chloromethyl group can be converted into other functional groups that can then participate in cyclization reactions. It can be transformed into a nitrile, which can then be used to construct fused pyrimidine (B1678525) or triazine rings. Similarly, it can be used to alkylate a nitrogen atom within another heterocyclic ring, leading to the formation of bi-heterocyclic systems. The development of novel heterocyclic compounds is a major focus of medicinal chemistry, and versatile intermediates like this compound are essential tools in this endeavor. pipzine-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B3045395 3-(Chloromethyl)-5-methoxypyridine CAS No. 1060801-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJIXNDAVBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857307
Record name 3-(Chloromethyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-71-9
Record name 3-(Chloromethyl)-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations of 3 Chloromethyl 5 Methoxypyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 3-position of 3-(Chloromethyl)-5-methoxypyridine serves as a reactive site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide range of derivatives.

For instance, the chloromethyl group can be converted to a hydroxymethyl group through hydrolysis. This transformation is a key step in the synthesis of various pyridyl compounds. nih.gov Additionally, reactions with amines lead to the formation of the corresponding aminomethyl derivatives. mdpi.com These substitution reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. youtube.com

The general scheme for nucleophilic substitution at the chloromethyl group can be represented as:

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product
OH⁻ 3-(Hydroxymethyl)-5-methoxypyridine
RNH₂ 3-(Alkylaminomethyl)-5-methoxypyridine

It is important to note that the conditions for these reactions, such as solvent and temperature, can influence the reaction rate and yield.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com However, the substituents on the ring, in this case, a methoxy (B1213986) group and a chloromethyl group, significantly influence the position and rate of substitution.

The methoxy group at the 5-position is an activating group and directs electrophiles to the ortho and para positions. vaia.com Conversely, the chloromethyl group is a deactivating group. Electrophilic substitution reactions on substituted pyridines, therefore, represent a balance of these electronic effects. wikipedia.orgmasterorganicchemistry.com For this compound, electrophilic attack is most likely to occur at the C-2, C-4, or C-6 positions. The precise location is determined by the interplay of the directing effects of both the methoxy and chloromethyl groups, as well as the nature of the electrophile. rsc.org For example, nitration or halogenation would likely yield a mixture of isomers, with the substitution pattern depending on the specific reaction conditions. wikipedia.org

Rearrangement Pathways and Isomerization Processes

Substituted pyridines can undergo various rearrangement and isomerization reactions under specific conditions. organic-chemistry.org One notable rearrangement is the Sommelet-Hauser rearrangement, which can occur in benzylic quaternary ammonium (B1175870) salts. chemistry-reaction.comwikipedia.org While not directly applicable to this compound itself, its derivatives, particularly those formed by the reaction of the chloromethyl group with tertiary amines, could potentially undergo such rearrangements. researchgate.netrsc.org This would involve the deprotonation of a methyl group on the nitrogen, followed by a researchgate.netacs.org-sigmatropic rearrangement.

Isomerization processes in substituted pyridines can also be induced thermally or photochemically. acs.org For instance, photochemical isomerization of pyridine N-oxides can lead to the formation of hydroxypyridines. acs.org While specific studies on the isomerization of this compound are not extensively documented, the potential for such transformations exists, particularly under forcing conditions or through photochemical excitation.

Influence of Methoxy and Chloromethyl Substituents on Pyridine Reactivity

The reactivity of the pyridine ring in this compound is a direct consequence of the electronic properties of its substituents. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C-2, C-4, and C-6). vaia.comrsc.orgresearchgate.net This enhanced electron density makes the ring more susceptible to electrophilic attack at these positions.

Chemo- and Regioselectivity in Reactions

Chemoselectivity in reactions involving this compound refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, the question is whether the nucleophile will attack the chloromethyl group or a position on the pyridine ring. Given the high reactivity of the chloromethyl group towards nucleophilic substitution, this is often the preferred pathway. mdpi.com

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution, the methoxy group strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. rsc.org The chloromethyl group, being at the 3-position, will have a lesser influence on the regioselectivity of electrophilic attack. In nucleophilic aromatic substitution reactions, which are less common for pyridines unless activated by strong electron-withdrawing groups, the position of attack would be influenced by the ability of the ring to stabilize the resulting negative charge. nih.govyoutube.com For instance, nucleophilic attack on methoxypyridines can occur at the position bearing the methoxy group, leading to its displacement. clockss.orgntu.edu.sg

Table 2: Summary of Substituent Effects on Reactivity

Substituent Electronic Effect Influence on Electrophilic Substitution Influence on Nucleophilic Substitution
5-Methoxy Electron-donating (resonance) Activating, ortho/para-directing Deactivating

This detailed analysis of the reaction mechanisms and substituent effects provides a comprehensive understanding of the chemical behavior of this compound, a versatile building block in organic synthesis.

Applications of 3 Chloromethyl 5 Methoxypyridine As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Pyridine (B92270) Scaffolds

The pyridine moiety is a fundamental component of many pharmaceutical agents. The strategic placement of functional groups on the pyridine ring, such as the chloromethyl and methoxy (B1213986) groups in 3-(chloromethyl)-5-methoxypyridine, provides a handle for constructing more complex, biologically active molecules.

Synthesis of Proton Pump Inhibitor Intermediates

Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production. Prominent examples include omeprazole (B731) and its S-enantiomer, esomeprazole (B1671258). The synthesis of these drugs relies on the coupling of a substituted benzimidazole (B57391) moiety with a pyridine derivative. While the exact commercial syntheses of omeprazole and esomeprazole often utilize 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, the underlying chemical principle of using a chloromethylpyridine as an electrophile is directly applicable to this compound. sphinxsai.comchemicalbook.comgoogle.com

The key step in the synthesis of the core structure of these PPIs involves the reaction of a mercaptobenzimidazole with a chloromethylpyridine derivative. chemicalbook.comgoogle.com For instance, 5-methoxy-2-mercaptobenzimidazole (B30804) can be reacted with a chloromethylpyridine in the presence of a base to form a thioether linkage. This intermediate is then oxidized to the corresponding sulfoxide, which is the active pharmacophore of omeprazole and esomeprazole. sphinxsai.comchemicalbook.com

The general synthetic route can be summarized as follows:

Reactant 1Reactant 2Key TransformationProduct Type
Substituted 2-mercaptobenzimidazoleThis compound (or analogue)Nucleophilic substitutionThioether intermediate
Thioether intermediateOxidizing agent (e.g., m-CPBA)OxidationSulfoxide (PPI core)

This synthetic strategy highlights the importance of the chloromethyl group as a reactive site for forming the crucial carbon-sulfur bond in the final drug molecule.

Building Blocks for Agrochemical Pyridine Derivatives

The pyridine ring is also a common feature in many modern agrochemicals. The specific substitution pattern on the pyridine ring is critical for the biological activity of these compounds.

For example, the neonicotinoid insecticide imidacloprid (B1192907) is synthesized using 2-chloro-5-chloromethylpyridine as a key intermediate. nih.govdocumentsdelivered.comresearchgate.netgoogle.com The synthesis involves the reaction of 2-chloro-5-chloromethylpyridine with N-nitroimidazolidin-2-imine. researchgate.netgoogle.com Although the substitution pattern differs from this compound, the reactivity of the chloromethyl group is the central feature of the synthesis, acting as an electrophilic handle for coupling with the imidazolidine (B613845) derivative.

Furthermore, trifluoromethylpyridines are an important class of agrochemicals. nih.gov The synthesis of these compounds can involve the chlorination of a methylpyridine or a chloromethylpyridine to a trichloromethylpyridine, which is then fluorinated to the trifluoromethylpyridine. nih.govjst.go.jpresearchgate.net This demonstrates a potential application of this compound, where the chloromethyl group could be further chlorinated and then fluorinated to introduce a trifluoromethyl group at the 3-position of the 5-methoxypyridine ring, a valuable synthon for novel agrochemicals.

Role in the Construction of Advanced Heterocyclic Systems

The reactivity of the chloromethyl group in this compound also makes it a valuable precursor for the synthesis of various fused and linked heterocyclic systems.

Synthesis of Pyridine-Fused Oxadiazoles (B1248032)

Pyridine-fused oxadiazoles are a class of heterocyclic compounds with potential applications in medicinal chemistry. nih.govresearchgate.net The synthesis of such compounds can involve the cyclization of a pyridine-containing precursor. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of oxadiazole formation can be applied. For instance, the chloromethyl group can be converted to other functional groups, such as an aldehyde or a carboxylic acid, which are common precursors for oxadiazole ring formation. A plausible synthetic route could involve the conversion of the chloromethyl group to a nitrile, which can then react with a hydroxylamine (B1172632) to form an amidoxime, a key intermediate in the synthesis of 1,2,4-oxadiazoles.

Synthesis of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. organic-chemistry.orgbeilstein-journals.orgmdpi.comrsc.orgmdpi.com A common method for their synthesis is the reaction of a 2-aminopyridine (B139424) with an α-haloketone. The chloromethyl group in this compound can be used to generate such an α-haloketone. For example, reaction with a Grignard reagent followed by oxidation could yield a chloromethyl ketone derivative. This derivative could then be reacted with a 2-aminopyridine to form the imidazo[1,2-a]pyridine (B132010) ring system.

Formation of Benzimidazole-Containing Pyridine Derivatives

Benzimidazoles are another important heterocyclic scaffold in medicinal chemistry. nih.govnih.govresearchgate.netdtic.mil The synthesis of benzimidazole-containing pyridine derivatives can be achieved by reacting an o-phenylenediamine (B120857) with a pyridine derivative carrying a suitable functional group, such as an aldehyde or a carboxylic acid. The chloromethyl group of this compound can be readily converted to these functionalities. For example, oxidation of the chloromethyl group would yield the corresponding aldehyde, which can then undergo condensation with an o-phenylenediamine to form the benzimidazole ring. This would result in a molecule where a 5-methoxypyridine ring is directly attached to a benzimidazole ring, a structure with potential for biological activity.

Development of Pyridine-Based Ligands and Catalysts

The pyridine moiety is a ubiquitous structural motif in coordination chemistry, prized for its ability to form stable complexes with a wide range of metal ions. The functional groups on this compound offer convenient handles for the elaboration of this core into sophisticated ligands and catalytic systems.

Biomimetic chemistry seeks to replicate the structure and function of biological molecules. Pyridine-containing ligands are frequently employed to model the coordination environment of metal ions in metalloenzymes. The chloromethyl group of this compound can be readily displaced by nucleophiles, allowing for the attachment of other donor groups to create multidentate ligands. For instance, reaction with amines or thiols can introduce additional nitrogen or sulfur donors, respectively, mimicking the amino acid residues that coordinate to metal centers in proteins.

The methoxy group, through its electron-donating character, can influence the electronic properties of the pyridine nitrogen, thereby modulating the binding affinity and redox potential of the resulting metal complex. This fine-tuning is crucial for replicating the subtle electronic environment of active sites in enzymes. While specific examples directly employing this compound in published biomimetic studies are not prevalent, its potential is clear from the extensive use of substituted pyridines in constructing ligands for model complexes of enzymes like hydrogenases and nitrogenases.

The development of robust and recyclable heterogeneous catalysts is a major goal in sustainable chemistry. Immobilizing catalytically active species onto solid supports prevents their leaching into the product stream and allows for easy separation and reuse. The chloromethyl functionality of this compound provides a reactive anchor for grafting the molecule onto a variety of support materials, such as silica (B1680970), alumina, or polymers.

Once anchored, the pyridine unit can serve as a ligand for a catalytically active metal center. For example, palladium complexes supported on such modified materials could be used in cross-coupling reactions. The methoxy group can again play a role in modulating the catalyst's activity and stability. While direct applications of this specific compound are not widely documented, the strategy of using functionalized pyridines to prepare supported catalysts is a well-established and powerful approach in catalysis. nih.gov

Strategies for Carbon-Carbon Bond Formation on the Pyridine Scaffold

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. The halogenated nature of the pyridine ring in derivatives of this compound, or the chloromethyl group itself, provides a handle for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.gov The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide, while the Sonogashira reaction couples a terminal alkyne with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com These reactions are highly versatile and tolerate a wide range of functional groups.

For instance, a bromo- or iodo- derivative of 3-methoxy-5-methylpyridine (B1603579) could readily participate in these reactions. The chloromethyl group can also be transformed into other functionalities that are amenable to cross-coupling. The ability to introduce new carbon-based substituents onto the pyridine ring opens up a vast chemical space for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Reaction Type Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura CouplingAryl/Vinyl Halide + Organoboron CompoundPalladium Catalyst, BaseBiaryl or Vinylarene
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseAryl/Vinyl Alkyne

This table provides a general overview of common carbon-carbon bond-forming reactions applicable to functionalized pyridine scaffolds.

The strategic functionalization of the pyridine ring through these methods allows for the systematic modification of its electronic and steric properties, which is essential for the rational design of new ligands, catalysts, and biologically active molecules.

Derivatization and Functionalization Strategies for 3 Chloromethyl 5 Methoxypyridine

Modifications of the Chloromethyl Moiety

The primary mode of reaction for the chloromethyl group on the 3-(chloromethyl)-5-methoxypyridine scaffold is nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is central to its use as a synthetic intermediate.

Detailed research has shown that this moiety behaves as a reactive electrophile, readily undergoing SN2 reactions. This allows for the introduction of various functional groups by reacting it with appropriate nucleophiles. For instance, the synthesis of the antihistamine drug Rupatadine utilizes a derivative, 3-(chloromethyl)-5-methylpyridine, which reacts with the secondary amine of a piperidine (B6355638) derivative to form a new carbon-nitrogen bond. pharmaffiliates.comscbt.com This highlights the utility of the chloromethyl group in constructing complex molecular frameworks by linking it to other heterocyclic systems.

Common transformations include reactions with amines, thiols, cyanides, and alkoxides to form the corresponding amines, thioethers, nitriles, and ethers. This versatility makes the chloromethyl group a key handle for molecular elaboration.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Position

Nucleophile (Nu-)Reagent ExampleResulting Functional GroupProduct Class
AminePiperidine-CH2-NR2Substituted Amine
ThiolateSodium thiophenoxide (NaSPh)-CH2-SRThioether
CyanideSodium Cyanide (NaCN)-CH2-CNNitrile
AlkoxideSodium methoxide (B1231860) (NaOCH3)-CH2-OREther
AzideSodium Azide (NaN3)-CH2-N3Azide

Functionalization of the Pyridine (B92270) Nucleus for Novel Structures

While the chloromethyl group provides a primary reaction site, the pyridine ring itself can be functionalized to create novel structures. The electronic nature of the pyridine ring, influenced by the methoxy (B1213986) group, allows for several advanced synthetic strategies, primarily through transition-metal-catalyzed cross-coupling reactions and, in some cases, nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine core. dntb.gov.ua These reactions typically require a halogenated precursor, such as 3-bromo-5-methoxypyridine, to proceed efficiently. thieme-connect.de The palladium-catalyzed Suzuki-Miyaura reaction, for example, couples the halogenated pyridine with an arylboronic acid to form a biaryl structure. thieme-connect.demdpi.com This method is highly valued for its tolerance of various functional groups. mdpi.com

Other significant cross-coupling reactions include the Stille reaction (using organotin reagents), the Negishi reaction (using organozinc reagents), and the Kumada reaction (using Grignard reagents). thieme-connect.de These methodologies provide robust pathways to append diverse aryl, vinyl, or alkyl groups onto the pyridine nucleus, significantly expanding the accessible chemical space. thieme-connect.de More advanced methods even allow for the direct C-H functionalization of the pyridine ring, bypassing the need for pre-functionalization with a halogen. nih.gov

Table 2: Cross-Coupling Reactions for Pyridine Ring Functionalization

Reaction NamePyridine SubstrateCoupling PartnerCatalyst System (Example)Resulting Structure
Suzuki-Miyaura3-Bromo-5-methoxypyridineArylboronic AcidPd(PPh3)43-Aryl-5-methoxypyridine
Stille3-Bromo-5-methoxypyridineOrganostannanePdCl2(PPh3)23-Aryl/Vinyl-5-methoxypyridine
Negishi3-Bromo-5-methoxypyridineOrganozinc ReagentPd(dba)2 / SPhos3-Alkyl/Aryl-5-methoxypyridine
Direct C-H Arylation3-Methoxypyridine (B1141550)Aryl HalidePd(OAc)2Aryl-substituted methoxypyridine

Nucleophilic Substitution on the Pyridine Ring

Direct nucleophilic substitution on the pyridine ring is another viable strategy. Studies on the related 5-chloro-3-methoxypyridine have shown that it can react with various amines through an aryne intermediate, leading to the formation of 5-amino-3-methoxypyridine derivatives in good yields. clockss.org Similarly, research on 3-methoxypyridine has demonstrated that direct nucleophilic amination can be achieved using a sodium hydride and lithium iodide system, providing a transition-metal-free route to aminopyridines. ntu.edu.sg This reaction proceeds by activating the methoxy group for displacement by an amine nucleophile. ntu.edu.sg

Immobilization and Polymer-Supported Chemistry for Advanced Applications

The immobilization of this compound onto a solid support transforms it into a versatile reagent for solid-phase synthesis and the creation of functional materials. The reactive chloromethyl group serves as a perfect anchor for covalent attachment to various polymer backbones.

The most common strategy involves reacting the chloromethyl group with a polymer functionalized with nucleophilic sites, such as amino or hydroxyl groups. For example, aminomethylated polystyrene or silica (B1680970) gel can act as a solid support. The nucleophilic amine on the polymer displaces the chloride of the pyridine derivative, forming a stable covalent bond and tethering the molecule to the insoluble support.

Once immobilized, the polymer-supported pyridine can be used as a scavenger resin, a catalyst ligand, or a building block in combinatorial chemistry. The primary advantage of this approach is the simplification of the purification process; after a reaction, the resin-bound product or reagent can be easily separated from soluble reactants and byproducts by simple filtration. This facilitates high-throughput synthesis and the development of reusable catalytic systems.

Table 3: Strategies for Immobilization of this compound

Polymer SupportFunctional Group on PolymerLinking Reaction TypePotential Application
Polystyrene Beads-NH2 (Aminomethyl)Nucleophilic SubstitutionSolid-phase organic synthesis
Silica Gel-OH (Hydroxyl)Williamson Ether SynthesisChromatography, supported catalyst
Merrifield Resin-CH2Cl (Chloromethyl)(Requires prior modification of pyridine)Peptide synthesis, combinatorial libraries
Wang Resin-OH (p-alkoxybenzyl alcohol)Williamson Ether SynthesisSolid-phase synthesis of acids/amides

Computational Chemistry and Theoretical Characterization of 3 Chloromethyl 5 Methoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is used to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For 3-(Chloromethyl)-5-methoxypyridine, DFT calculations would provide a foundational understanding of its intrinsic chemical characteristics.

Molecular Geometry Optimization and Structural Parameters

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Process: Using a selected DFT functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)), the initial structure of this compound would be relaxed until the forces on each atom are negligible.

Expected Findings: This process would yield precise data on bond lengths (e.g., C-C, C-N, C-O, C-Cl), bond angles, and dihedral (torsional) angles. For instance, it would define the orientation of the chloromethyl and methoxy (B1213986) groups relative to the pyridine (B92270) ring. This optimized structure is the basis for all subsequent calculations.

Hypothetical Data Table for Structural Parameters: Since no specific data exists, a table cannot be populated. If a study were conducted, it would look like this:

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC2-C3Data Unavailable
Bond LengthC3-CH2ClData Unavailable
Bond LengthC5-OData Unavailable
Bond AngleC2-N1-C6Data Unavailable
Dihedral AngleC4-C5-O-CH3Data Unavailable

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

Process: This calculation involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are characteristic of specific molecular motions, such as stretching, bending, and wagging of functional groups.

Expected Findings: A key finding would be the absence of imaginary frequencies, which confirms a stable structure. The analysis would provide a list of calculated vibrational frequencies. These theoretical frequencies are often scaled to correct for systematic errors and can be compared with experimental FT-IR and FT-Raman spectra for validation. This allows for the precise assignment of spectral bands to specific molecular vibrations, such as the C-Cl stretch, C-O-C asymmetric stretch, and pyridine ring modes.

Hypothetical Data Table for Vibrational Frequencies:

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(C-H) aromatic Data Unavailable C-H stretching
ν(C-O-C) asym Data Unavailable Methoxy asymmetric stretching
ν(C-Cl) Data Unavailable Chloromethyl C-Cl stretching

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Process: The energies of the HOMO and LUMO orbitals are calculated from the optimized geometry. The spatial distribution of these orbitals is also visualized.

Expected Findings: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis would show the location of these orbitals; for instance, the HOMO might be localized on the electron-rich methoxy group and pyridine ring, while the LUMO might have significant contributions from the chloromethyl group.

Hypothetical Data Table for Electronic Properties:

Parameter Calculated Value (eV)
E(HOMO) Data Unavailable
E(LUMO) Data Unavailable

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites.

Process: The MEP is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values.

Expected Findings: The map would reveal regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative regions would be expected around the nitrogen atom and the oxygen atom of the methoxy group due to their lone pairs of electrons. A positive region might be found around the hydrogen atoms and the chloromethyl group, indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a localized Lewis-like structure of bonds and lone pairs.

Process: The NBO method analyzes the electron density to identify natural bonds, lone pairs, and their interactions.

Expected Findings: NBO analysis quantifies the charge on each atom (NBO charges) and describes the hybridization of atomic orbitals in forming bonds. Crucially, it calculates the stabilization energies associated with "delocalization" effects, which occur when electrons move from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. For this molecule, significant delocalization would be expected from the oxygen and nitrogen lone pairs into the antibonding orbitals (π*) of the pyridine ring, which stabilizes the molecule. This analysis provides a quantitative measure of hyperconjugative and resonance effects.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as Fukui functions, help predict the most reactive sites within a molecule for different types of chemical reactions.

Process: Fukui functions are calculated based on how the electron density at a specific point changes with the addition or removal of an electron. This leads to three main types of functions that indicate sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

Expected Findings: By analyzing the values of the Fukui functions on each atom, one can pinpoint the most likely sites for reaction. For this compound, the nitrogen atom would likely show a high value for f-, making it a primary site for electrophilic attack. The carbon atom of the chloromethyl group might exhibit a high f+ value, identifying it as a susceptible site for nucleophilic attack. These descriptors provide a more nuanced view of reactivity than MEP analysis alone.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily determined by the rotational freedom around two key single bonds: the bond connecting the chloromethyl group to the pyridine ring and the bond between the methoxy group and the pyridine ring. While specific computational studies on the conformational analysis of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations of structurally related substituted pyridines. The stability of different conformers is dictated by a delicate balance of steric hindrance and electronic effects, such as hyperconjugation and resonance.

Similarly, the orientation of the chloromethyl group is another key determinant of conformational stability. The rotation around the C-C bond between the pyridine ring and the chloromethyl group will influence the molecule's steric profile. The most stable conformations are expected to be those that minimize steric clashes between the chlorine atom and the adjacent substituents or the pyridine ring itself.

Based on analogous systems, a simplified potential energy surface can be conceptualized where the global minimum corresponds to a conformation where the methoxy group is planar with the pyridine ring and the chloromethyl group is staggered to minimize steric interactions.

To illustrate the likely conformational preferences, the following tables summarize the expected low-energy and high-energy conformers based on the rotation of the methoxy and chloromethyl groups, drawing analogies from computational studies on similar substituted pyridines.

Table 1: Predicted Conformational Preferences of the Methoxy Group in this compound

ConformerDihedral Angle (C4-C5-O-CH3)Relative EnergyStabilityRationale
Planar (syn-periplanar)~0°LowHighMaximizes resonance between oxygen lone pair and pyridine π-system.
Orthogonal~90°HighLowRepresents the transition state for rotation, minimizing resonance.
Planar (anti-periplanar)~180°LowHighMaximizes resonance between oxygen lone pair and pyridine π-system.

Table 2: Predicted Conformational Preferences of the Chloromethyl Group in this compound

ConformerDihedral Angle (C2-C3-CH2-Cl)Relative EnergyStabilityRationale
Staggered~60°, 180°, 300°LowHighMinimizes steric interactions between the chlorine atom and the pyridine ring.
Eclipsed~0°, 120°, 240°HighLowMaximizes steric repulsion between the chlorine atom and the pyridine ring.

It is important to note that the actual energy differences and rotational barriers for this compound would require specific and detailed quantum mechanical calculations. The interplay between the electronic effects of the methoxy group and the steric and electronic influence of the chloromethyl group could lead to subtle deviations from these idealized conformations. Advanced computational methods, such as Density Functional Theory (DFT) coupled with techniques for exploring the potential energy surface, would be necessary to provide a quantitative and detailed conformational analysis of this specific molecule. mdpi.com

Advanced Spectroscopic Characterization Methodologies in Research on 3 Chloromethyl 5 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete analysis of 3-(Chloromethyl)-5-methoxypyridine using ¹H and ¹³C NMR spectroscopy is hampered by the absence of specific, experimentally derived data in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

No experimental ¹H NMR spectra or detailed chemical shift assignments for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Similarly, there is no available experimental ¹³C NMR data that would allow for a detailed analysis of the carbon skeleton of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No publicly accessible FT-IR spectra or tabulated peak values for this compound have been found.

Fourier-Transform Raman Spectroscopy

There is a lack of available experimental FT-Raman spectroscopic data for this compound in the searched scientific literature.

Mass Spectrometry Techniques

While experimental mass spectra are not available, predicted data for the hydrochloride salt of this compound offers some insight into its expected mass-to-charge ratios. The PubChem database provides predicted m/z values for various adducts of this compound hydrochloride uni.lu.

AdductPredicted m/z
[M+H]⁺158.03671
[M+Na]⁺180.01865
[M-H]⁻156.02215
[M+NH₄]⁺175.06325
[M+K]⁺195.99259
[M+H-H₂O]⁺140.02669
[M+HCOO]⁻202.02763
[M+CH₃COO]⁻216.04328
[M+Na-2H]⁻178.00410
[M]⁺157.02888
[M]⁻157.02998

It is important to note that this data is the result of computational prediction for the hydrochloride form and not derived from experimental measurement of the base compound uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method is instrumental in assessing the purity of a synthesized batch and confirming the identity of the target molecule.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting gas chromatogram would ideally show a single, sharp peak for a highly pure sample of this compound, indicating the absence of significant impurities. The retention time of this peak serves as a characteristic identifier under specific chromatographic conditions. The mass spectrum corresponding to this peak provides definitive structural information. Researchers would expect to observe the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that can be pieced together to confirm the structure of this compound.

Hypothetical GC-MS Data for this compound:

ParameterExpected ValueSignificance
Retention TimeCompound-specificIdentity confirmation under defined GC conditions
Molecular Ion Peak (M+)m/z 157/159Confirms molecular weight (presence of Cl isotope)
Key Fragment Ionm/z 122Loss of chloromethyl group
Purity Assessment>98% (Area %)Determination of sample purity from chromatogram

Note: This table is illustrative and based on theoretical fragmentation. Actual results may vary based on instrumentation and conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules that may not be sufficiently volatile for GC-MS. It allows for the gentle ionization of the analyte directly from a solution, which helps in preserving the molecular ion.

When analyzing this compound by ESI-MS, the compound is typically dissolved in a suitable solvent and infused into the ion source. The high voltage applied to the ESI needle generates a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A primary application of ESI-MS in this context is the precise determination of the molecular weight. For this compound, one would expect to observe a prominent signal corresponding to the protonated molecule [M+H]⁺. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. Further fragmentation of the parent ion can be induced (tandem MS or MS/MS) to elicit structural information, which would be expected to corroborate findings from GC-MS analysis.

Predicted ESI-MS Adducts for this compound: rsc.org

Adductm/z (Predicted)
[M+H]⁺158.03671
[M+Na]⁺180.01865
[M+NH₄]⁺175.06325
[M+K]⁺195.99259

Source: PubChemLite. rsc.org These values are predicted and serve as a reference for experimental analysis.

X-ray Diffraction Techniques for Solid-State Structure

While GC-MS and ESI-MS provide information about the molecular structure and purity, X-ray diffraction techniques are the gold standard for determining the solid-state structure of a crystalline compound. If this compound can be crystallized, single-crystal X-ray diffraction can provide a definitive three-dimensional model of the molecule.

This powerful technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, crystallographers can calculate the electron density map of the crystal and, from that, determine the precise arrangement of atoms in the molecule.

The resulting structural data would include bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the connectivity of this compound. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. Such detailed structural insight is invaluable for understanding the physical properties of the compound and its behavior in the solid state. To date, specific single-crystal X-ray diffraction data for this compound is not widely reported in public databases, representing an opportunity for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-methoxypyridine, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via chloromethylation of 5-methoxypyridine using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and HCl under reflux . Alternative methods involve phthalyl chloride as a chlorinating agent in dichloromethane with triethylamine, though this may yield isomer mixtures (e.g., 2-chloro derivatives) requiring optimization of temperature and stoichiometry . Purification via fractional distillation or chromatography (e.g., silica gel) is critical to isolate the desired product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Answer :

  • ¹H NMR : Chloromethyl (–CH₂Cl) protons appear as a triplet near δ 4.5–5.0 ppm (coupling with adjacent protons), while the methoxy (–OCH₃) group shows a singlet at δ 3.8–4.0 ppm.
  • ¹³C NMR : The chloromethyl carbon resonates at δ 40–45 ppm, and the methoxy carbon at δ 55–60 ppm.
  • HRMS : Molecular ion [M+H]⁺ expected at m/z 172.0398 (C₇H₈ClNO⁺) .
  • X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for analogous pyridine derivatives .

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The electron-donating methoxy group activates the pyridine ring at the 4-position, directing nucleophilic attacks (e.g., SN² at –CH₂Cl). However, steric hindrance from the methoxy group may slow kinetics. Solvent polarity (e.g., DMSO vs. THF) and nucleophile strength (e.g., amines vs. thiols) significantly affect reaction rates and regioselectivity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., elimination or oxidation) during functionalization of this compound?

  • Answer :

  • Temperature control : Maintain <60°C to suppress elimination of HCl.
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of the methoxy group.
  • Additives : Radical inhibitors (e.g., BHT) minimize radical-mediated side reactions.
  • Monitoring : In-situ techniques like TLC or IR spectroscopy detect intermediates early .

Q. How can computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

  • Answer :

  • DFT calculations : Evaluate frontier molecular orbitals (FMOs) to identify reactive sites. The chloromethyl group’s σ* orbital often participates in oxidative addition with Pd catalysts.
  • Hammett parameters : Quantify electronic effects of substituents on reaction rates.
  • Docking studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

Q. What are the challenges in synthesizing this compound derivatives for CNS drug development, and how can they be addressed?

  • Answer :

  • Blood-brain barrier (BBB) penetration : Optimize logP (1–3) and polar surface area (<90 Ų) via QSAR modeling.
  • Metabolic stability : Introduce fluorinated or bulky groups to block cytochrome P450 oxidation.
  • Toxicity screening : Use in vitro assays (e.g., hERG inhibition) to prioritize candidates. Discrepancies between computational and experimental data often arise from unmodeled solvation effects .

Q. How do solvent and catalyst choices impact the efficiency of this compound in polymer synthesis?

  • Answer :

  • Solvent : Polar aprotic solvents (DMF, NMP) enhance solubility of pyridine derivatives during polymerization.
  • Catalysts : Lewis acids (e.g., FeCl₃) facilitate Friedel-Crafts alkylation for crosslinked polymers.
  • Kinetic studies : Monitor molecular weight distribution via GPC to optimize reaction time .

Data Contradiction Analysis

Q. Conflicting reports note varying yields in the chloromethylation of 5-methoxypyridine. What factors contribute to these discrepancies?

  • Answer :

  • Catalyst activity : ZnCl₂ may deactivate over time due to moisture, reducing yield.
  • Isomer formation : Competing 2-chloro derivatives (up to 16% in some methods ) skew yield calculations.
  • Reaction monitoring : Inconsistent use of analytical techniques (e.g., GC vs. NMR) leads to variable purity assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.